6-chloropyridin-4(3H)-one
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Overview
Description
6-Chloropyridin-4(3H)-one is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a ketone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropyridin-4(3H)-one typically involves the chlorination of pyridin-4(3H)-one. One common method is the reaction of pyridin-4(3H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group in this compound can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyridin-4(3H)-one derivatives.
Oxidation: Formation of 6-chloropyridine-4-carboxylic acid.
Reduction: Formation of 6-chloropyridin-4-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-chloropyridin-4(3H)-one largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Pyridin-4(3H)-one: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
6-Bromopyridin-4(3H)-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
6-Fluoropyridin-4(3H)-one: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 6-Chloropyridin-4(3H)-one is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterpart
Properties
IUPAC Name |
6-chloro-3H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKSPZNLSFQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC(=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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